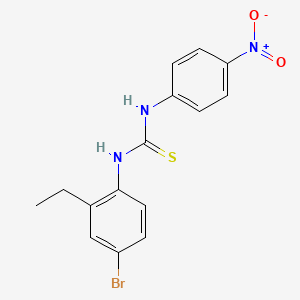
N-(3-fluorophenyl)-4-(2-methoxyphenoxy)butanamide
Overview
Description
N-(3-fluorophenyl)-4-(2-methoxyphenoxy)butanamide, also known as Flumazenil, is a selective antagonist of the benzodiazepine receptor. It is commonly used in scientific research to study the effects of benzodiazepines on the central nervous system. Flumazenil has been shown to have a high affinity for the benzodiazepine receptor and is able to competitively inhibit the binding of benzodiazepines to this receptor.
Scientific Research Applications
N-(3-fluorophenyl)-4-(2-methoxyphenoxy)butanamide is primarily used in scientific research to study the effects of benzodiazepines on the central nervous system. It is commonly used to investigate the role of benzodiazepine receptors in anxiety, sleep, and memory. N-(3-fluorophenyl)-4-(2-methoxyphenoxy)butanamide has also been used to study the effects of benzodiazepines on neurotransmitter release and synaptic plasticity.
Mechanism of Action
N-(3-fluorophenyl)-4-(2-methoxyphenoxy)butanamide acts as a competitive antagonist at the benzodiazepine receptor. It is able to bind to the receptor and prevent benzodiazepines from binding. This results in a decrease in the effects of benzodiazepines on the central nervous system. N-(3-fluorophenyl)-4-(2-methoxyphenoxy)butanamide has been shown to have a high affinity for the benzodiazepine receptor, with a dissociation constant of approximately 0.2 nM.
Biochemical and Physiological Effects:
N-(3-fluorophenyl)-4-(2-methoxyphenoxy)butanamide has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the sedative, anxiolytic, and anticonvulsant effects of benzodiazepines. N-(3-fluorophenyl)-4-(2-methoxyphenoxy)butanamide has also been shown to increase the release of acetylcholine and dopamine in the brain. It has been suggested that N-(3-fluorophenyl)-4-(2-methoxyphenoxy)butanamide may have potential therapeutic applications in the treatment of cognitive disorders and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-fluorophenyl)-4-(2-methoxyphenoxy)butanamide in lab experiments is its high affinity for the benzodiazepine receptor. This allows for precise and specific manipulation of the receptor. Additionally, N-(3-fluorophenyl)-4-(2-methoxyphenoxy)butanamide is relatively easy to synthesize and is commercially available. However, one limitation of N-(3-fluorophenyl)-4-(2-methoxyphenoxy)butanamide is its short half-life, which can make it difficult to use in long-term experiments.
Future Directions
There are a number of future directions for research involving N-(3-fluorophenyl)-4-(2-methoxyphenoxy)butanamide. One area of interest is the potential therapeutic applications of N-(3-fluorophenyl)-4-(2-methoxyphenoxy)butanamide in the treatment of cognitive disorders and Parkinson's disease. Additionally, further research is needed to fully understand the effects of N-(3-fluorophenyl)-4-(2-methoxyphenoxy)butanamide on neurotransmitter release and synaptic plasticity. Finally, the development of new and more potent benzodiazepine receptor antagonists may lead to new avenues of research involving N-(3-fluorophenyl)-4-(2-methoxyphenoxy)butanamide.
properties
IUPAC Name |
N-(3-fluorophenyl)-4-(2-methoxyphenoxy)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO3/c1-21-15-8-2-3-9-16(15)22-11-5-10-17(20)19-14-7-4-6-13(18)12-14/h2-4,6-9,12H,5,10-11H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYIUFHYVJRTKEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCC(=O)NC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-4-(2-methoxyphenoxy)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-(2,3-dimethoxyphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B4118832.png)
![N-(3-chlorophenyl)-2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]propanamide](/img/structure/B4118844.png)
![1-(4-chlorophenyl)-N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4118850.png)

![N-(4-methoxy-2-nitrophenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide](/img/structure/B4118868.png)
![1-(4-fluorophenyl)-4-({1-[(4-methylphenyl)sulfonyl]-3-piperidinyl}carbonyl)piperazine](/img/structure/B4118872.png)

![4-methyl-3-({[(4-nitrophenyl)amino]carbonyl}amino)benzoic acid](/img/structure/B4118881.png)
![isopropyl 4-({[(4-sec-butylphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4118882.png)
![2-({N-(5-chloro-2-methoxyphenyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]glycyl}amino)-N-(2-methoxyethyl)benzamide](/img/structure/B4118888.png)
![N~2~-(2-fluorophenyl)-N~1~-[2-(4-morpholinylcarbonyl)phenyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4118897.png)
![2-{[4-allyl-5-(5-bromo-2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-nitrophenyl)acetamide](/img/structure/B4118899.png)
![dimethyl [1-(4-bromophenyl)-3-(4-fluorophenyl)-2-methyl-3-oxopropyl]malonate](/img/structure/B4118910.png)
![N-(4-bromo-2-chlorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea](/img/structure/B4118919.png)